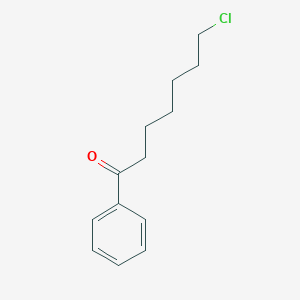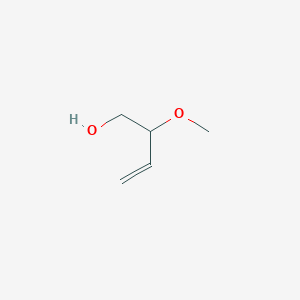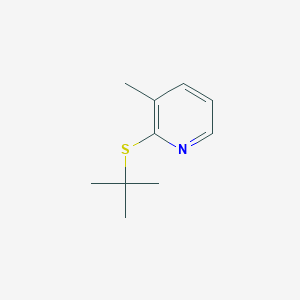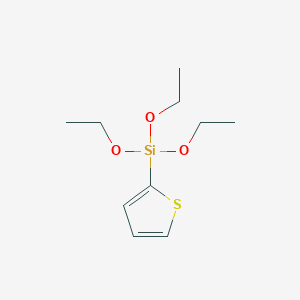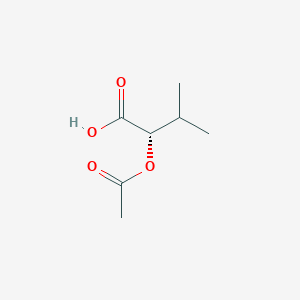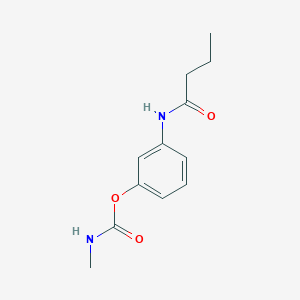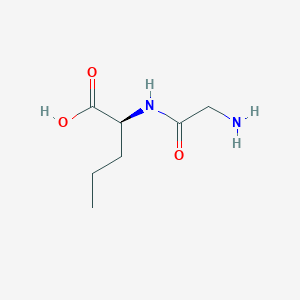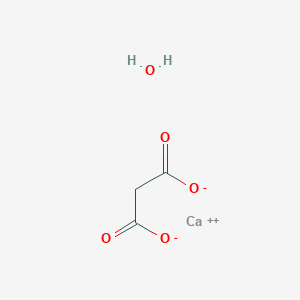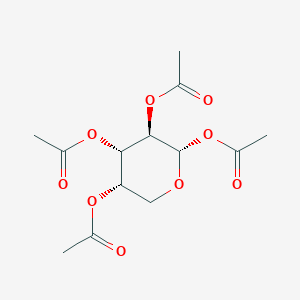
1-O,2-O,3-O,4-O-Tetraacetyl-alpha-L-arabinopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O,2-O,3-O,4-O-Tetraacetyl-alpha-L-arabinopyranose, commonly referred to as Arabinose P4, is a synthetic carbohydrate molecule that has been widely used in scientific research. This molecule is a derivative of the naturally occurring sugar, arabinose, and is commonly used in the synthesis of other complex carbohydrates.
Mécanisme D'action
The mechanism of action of Arabinose P4 is not well understood. However, it is believed that this molecule is able to mimic the structure of naturally occurring carbohydrates, allowing it to interact with carbohydrate-binding proteins and enzymes. This interaction can lead to the modulation of enzymatic activity, which can have downstream effects on cellular processes.
Effets Biochimiques Et Physiologiques
Arabinose P4 has been shown to have a variety of biochemical and physiological effects. This molecule has been shown to inhibit the growth of certain bacteria and fungi, and has been used as a tool for the study of carbohydrate-protein interactions. Additionally, Arabinose P4 has been shown to have immunomodulatory effects, and has been used in the development of carbohydrate-based vaccines.
Avantages Et Limitations Des Expériences En Laboratoire
Arabinose P4 has several advantages for use in lab experiments. This molecule is stable, easy to handle, and can be easily synthesized. Additionally, Arabinose P4 is a versatile building block for the synthesis of other complex carbohydrates. However, there are also limitations to the use of Arabinose P4. This molecule can be expensive to synthesize, and its mechanism of action is not well understood.
Orientations Futures
There are several future directions for the study of Arabinose P4. One direction is the continued development of carbohydrate-based vaccines using Arabinose P4 as a building block. Additionally, the study of the biosynthesis of complex carbohydrates using Arabinose P4 could lead to the development of new therapeutic targets. Finally, the development of new synthesis methods for Arabinose P4 could make this molecule more accessible for use in scientific research.
Méthodes De Synthèse
Arabinose P4 can be synthesized through a multi-step process that involves the protection of the hydroxyl groups on the arabinose molecule. The protection of these groups is necessary to prevent unwanted reactions during subsequent steps. The protected arabinose molecule is then reacted with acetic anhydride to form the tetraacetylated derivative, Arabinose P4.
Applications De Recherche Scientifique
Arabinose P4 has been widely used in scientific research as a building block for the synthesis of other complex carbohydrates. This molecule has been used in the synthesis of glycans, glycopeptides, and glycolipids. Additionally, Arabinose P4 has been used in the study of the biosynthesis of complex carbohydrates and in the development of carbohydrate-based vaccines.
Propriétés
Numéro CAS |
17080-99-8 |
|---|---|
Nom du produit |
1-O,2-O,3-O,4-O-Tetraacetyl-alpha-L-arabinopyranose |
Formule moléculaire |
C13H18O9 |
Poids moléculaire |
318.28 g/mol |
Nom IUPAC |
[(3S,4S,5R,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate |
InChI |
InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11-,12+,13-/m0/s1 |
Clé InChI |
MJOQJPYNENPSSS-RVMXOQNASA-N |
SMILES isomérique |
CC(=O)O[C@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
Synonymes |
1-O,2-O,3-O,4-O-Tetraacetyl-α-L-arabinopyranose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



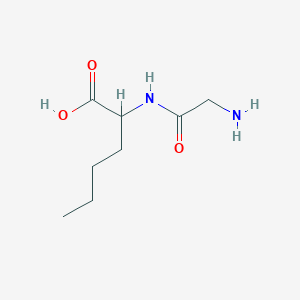
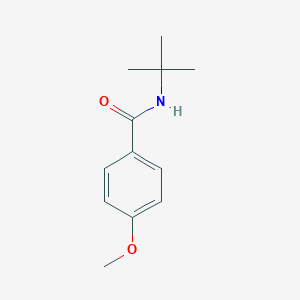
![6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B101808.png)
